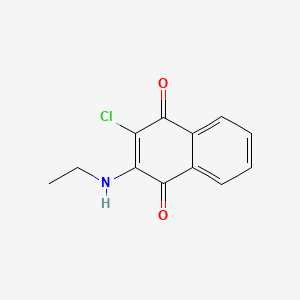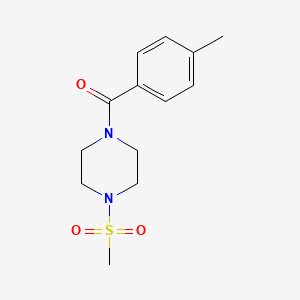![molecular formula C13H20N2OS B4746145 N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4746145.png)
N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide
描述
N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide, also known as PTZTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTZTP belongs to the class of compounds known as thiophene carboxamides, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
作用机制
The mechanism of action of N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the brain. This results in the suppression of seizure activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has also been shown to reduce pain and inflammation in animal models of chronic pain and inflammation. In addition, N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
实验室实验的优点和局限性
N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a favorable pharmacokinetic profile, making it a good candidate for in vivo studies. N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has also been shown to exhibit a wide range of biological activities, making it a versatile tool for exploring various research questions. However, there are also some limitations to using N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is a lack of standardized protocols for using N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide in various research applications.
未来方向
There are several future directions for research on N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide. One area of interest is the development of N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the exploration of N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide as a potential therapeutic agent for the treatment of various neurological and inflammatory disorders. In addition, there is a need for standardized protocols for using N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide in various research applications, which would facilitate the comparison of results across different studies. Finally, there is a need for further research to elucidate the mechanism of action of N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide and its potential interactions with other drugs and compounds.
科学研究应用
N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In the field of neuropharmacology, N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to exhibit anticonvulsant properties by modulating the activity of GABA receptors in the brain. N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of chronic pain and inflammation. In addition, N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been studied for its potential use as a diagnostic agent in medical imaging.
属性
IUPAC Name |
N-(3-piperidin-1-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c16-13(12-6-4-11-17-12)14-7-5-10-15-8-2-1-3-9-15/h4,6,11H,1-3,5,7-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVVIFLMYDXENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4746075.png)
![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4746076.png)
![9-(difluoromethyl)-2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4746085.png)


![5-[(2-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4746097.png)
![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4746114.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-ethylpiperidine](/img/structure/B4746118.png)
![methyl 5-benzyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4746121.png)


![ethyl 2-{[2-cyano-3-(2-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746149.png)